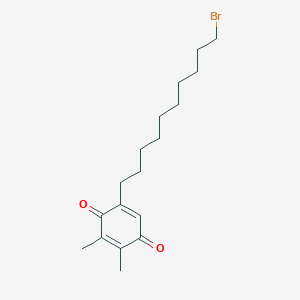

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane

Übersicht

Beschreibung

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds known as siloxanes. These compounds are characterized by their Si-O-Si linkages and have a variety of applications due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of siloxane compounds can be achieved through various methods. For instance, the synthesis of tetramethyldisiloxane derivatives has been reported through the reaction of dilithiated ligands with corresponding element(II) chlorides, leading to compounds such as tetramethyldisiloxa metallocenophanes . Another approach involves the reaction of diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl disiloxanes . These methods highlight the versatility of siloxane chemistry in synthesizing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of siloxane compounds can vary significantly. For example, the solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane exhibits different conformations depending on the presence of ferrocene, with eclipsed or staggered arrangements of the silicon atoms along the Si-O-Si linkage . X-ray crystallography has been used to investigate the crystal structure of these compounds, revealing their conformational preferences and the role of intra- and intermolecular interactions .

Chemical Reactions Analysis

Siloxanes can undergo a variety of chemical reactions. For instance, 1,1,3,3-tetramethyldisiloxane has been used as a reducing reagent in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, demonstrating its reactivity and potential as a catalyst . Additionally, the oxidation of siloxane bonds to form siloxane oxides has been discussed, with mechanisms involving peroxy radicals as intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, certain 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes exhibit liquid crystalline phase transition temperatures, which are determined by their chemical structures . The thermal stability of disiloxane-1,3-diols and their ability to form columnar arrays with intermolecular hydrogen bonding in the crystal have also been reported, indicating their potential as building blocks for ladder oligosilsesquioxanes . These properties make siloxanes suitable for a wide range of applications, from materials science to catalysis.

Wissenschaftliche Forschungsanwendungen

1. Application in Polymer Chemistry

- Summary of the Application: 1,1,3,3-Tetramethylguanidine (TMG), a type of organobase, is used to enhance the nucleophilicity of different initiators in the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCA) to prepare polypeptides .

- Methods of Application: The nucleophilicity of different initiators such as amine, hydroxyl, and even carboxyl terminated initiators, is enhanced by TMG, which significantly increases the initiation as well as the propagation rate . This leads to the rapid polymerization of polypeptides with controllable molecular weights and dispersities via the carbamate mechanism .

- Results or Outcomes: The end groups of polypeptides were confirmed by MALDI-TOF MS . The interaction between initiators/polypeptides and TMG was investigated by 1H NMR spectroscopy . Block copolypeptides and polypeptide-based hybrid polymers were synthesized using hydroxyl and carboxyl terminated initiators and macroinitiators, respectively .

2. Application in Silicone Polymer Production

- Summary of the Application: 1,1,3,3-Tetramethyldisiloxane is used as a monomer in the production of silicone polymers or silicone resins .

- Methods of Application: It is used as a precursor to prepare other organosilicon compounds . It is also utilized in non-aqueous polymer preparation as well as a laboratory reagent .

3. Application in Organometallic Chemistry

- Summary of the Application: 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, a related compound, is used as a ligand in organometallic chemistry and also as a homogeneous catalyst .

- Methods of Application: It is employed in the preparation of other organosilicon compounds . It is also used in the synthesis of Karstedt’s catalyst .

4. Application in Nanolithography

- Summary of the Application: 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane, another related compound, is used as ink to pattern semiconductor surfaces using Dip-Pen Nanolithography .

- Methods of Application: It is applied to the surface of semiconductors to create patterns at the nanoscale .

5. Application in Organometallic Chemistry

- Summary of the Application: 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, a related compound, is used as a ligand in organometallic chemistry and also as a homogeneous catalyst . The ligand is a component of Karstedt’s catalyst .

- Methods of Application: It was first prepared by hydrolysis of vinyldimethylmethoxysilane, (CH 2 =CH)Me 2 SiOMe .

6. Application in Preparing Malondialdehyde Standards

Safety And Hazards

The safety data sheet for 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane indicates that it is a highly flammable liquid and vapor. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSZUXBTVQNMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

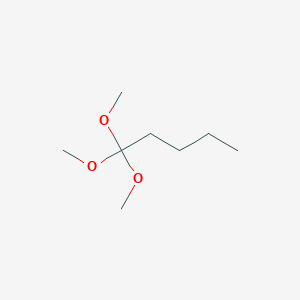

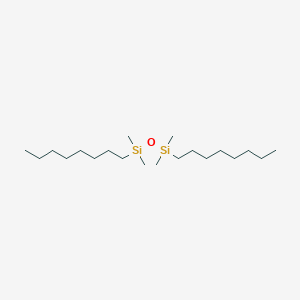

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.